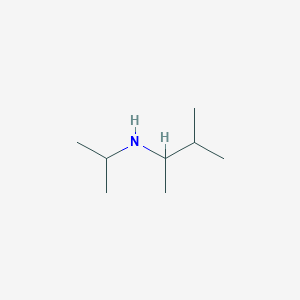

N,1-diisopropylethylamine

Description

Strategic Position of N,1-Diisopropylethylamine as a Hindered Amine Base

The strategic importance of N,N-diisopropylethylamine (DIPEA) lies in its classification as a sterically hindered, non-nucleophilic base. wikiwand.comchemicalbook.com In many organic reactions, bases are required to deprotonate a substrate or neutralize acidic byproducts. However, common amine bases like triethylamine (B128534) can sometimes compete with the desired nucleophile, leading to the formation of undesired byproducts through alkylation or acylation of the base itself. researchgate.net DIPEA's structure mitigates this issue effectively. The two isopropyl groups and one ethyl group shield the nitrogen's lone pair, making it accessible to small protons but sterically preventing it from attacking larger electrophilic centers. wikipedia.orgresearchgate.net This characteristic is often described as being a "proton scavenger." wikipedia.orgchemicalbook.comchemicalbook.com

Because of this property, DIPEA occupies a critical niche, allowing for cleaner reactions and higher yields in processes where a base's nucleophilicity would be problematic. It is considered a good base but a poor nucleophile, a combination of properties that makes it a highly useful organic reagent. wikipedia.orgchemicalbook.com This places it in a class with other hindered bases such as 2,2,6,6-tetramethylpiperidine, though its basicity and structural profile offer distinct advantages in various applications. wikipedia.orgchemicalbook.com Compared to triethylamine, DIPEA is more sterically hindered, rendering it less nucleophilic. chemicalbook.com While triethylamine is a slightly stronger base, DIPEA is often preferred when working with highly reactive electrophiles to avoid the formation of quaternary ammonium (B1175870) salts. wikipedia.orgchemicalbook.comresearchgate.net

Evolution of Non-Nucleophilic Bases in Synthetic Methodologies

The development and use of non-nucleophilic bases represent a significant advancement in synthetic organic chemistry. wikipedia.orgtaylorandfrancis.com The need for such reagents arose from the challenge that many strong bases are also potent nucleophiles, which can lead to a lack of selectivity in reactions. wikipedia.orglibretexts.org Early synthetic methodologies often contended with side reactions where the base would attack an electrophilic center in the substrate or reagents, rather than simply performing its intended function of proton abstraction. chemeurope.com

To overcome this, chemists developed a class of bases characterized by significant steric bulk around the basic site. wikipedia.orgfiveable.me The principle is that while a proton is small enough to access the sterically encumbered basic center, larger electrophiles are physically blocked, thus inhibiting the base's nucleophilic reactivity. wikipedia.org This led to the evolution of reagents like lithium diisopropylamide (LDA), a very strong but non-nucleophilic base, and a variety of hindered amine bases of moderate strength. wikipedia.orglibretexts.org N,N-Diisopropylethylamine (Hünig's Base) is a prime example of this evolution, providing strong basicity in a molecule that is easy to handle and remove after a reaction. wikipedia.org It offers a less aggressive but highly selective alternative to organometallic bases like LDA. Other important non-nucleophilic bases include 1,8-Diazabicycloundec-7-ene (DBU) and 2,6-di-tert-butylpyridine, each with a unique profile of basicity and steric hindrance that makes them suitable for specific applications. wikipedia.org

Table 2: Comparison of N,N-Diisopropylethylamine with Other Amine Bases

| Feature | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) | Diisopropylamine (DIPA) |

|---|---|---|---|

| Structure | Tertiary amine with two isopropyl groups and one ethyl group. wikipedia.org | Tertiary amine with three ethyl groups. wikipedia.org | Secondary amine with two isopropyl groups. nih.gov |

| pKa (conjugate acid) | ~11 (H₂O) carlroth.com, 8.5 (DMSO) chemicalbook.com | ~10.75 (H₂O) , 9.0 (DMSO) chemicalbook.com | ~11.07 (H₂O) nih.gov |

| Steric Hindrance | High wikipedia.orgresearchgate.net | Moderate chemicalbook.com | Lower than DIPEA reddit.com |

| Nucleophilicity | Very Low / Non-nucleophilic wikipedia.orgchemicalbook.com | Low, but higher than DIPEA researchgate.net | More nucleophilic than DIPEA reddit.com |

| Key Feature | A strong, non-nucleophilic base used to prevent side reactions like quaternization. chemicalbook.comchemicalbook.comresearchgate.net | A common, general-purpose organic base; can sometimes act as a nucleophile with strong electrophiles. chemicalbook.comresearchgate.net | A more basic and nucleophilic secondary amine; precursor to the strong base LDA. nih.govreddit.com |

Overview of this compound's Broad Utility Across Diverse Chemical Transformations

The unique properties of N,N-diisopropylethylamine make it a versatile reagent employed across a wide spectrum of organic reactions. wikipedia.orgpubcompare.ai Its primary role as a non-nucleophilic proton scavenger is critical in numerous transformations, from peptide synthesis to transition-metal-catalyzed cross-couplings. chemicalbook.comchemicalbook.comsigmaaldrich.com

A major application is in amide and peptide synthesis , where it is used to activate carboxylic acids for coupling with amines. chemicalbook.com In this context, DIPEA acts as the organic base to facilitate the reaction, often in the presence of coupling reagents like HATU or TBTU, without competing with the nucleophilic amine. It is also used to neutralize the hydrochloride salts of amino acid esters. ontosight.ai

In alkylation reactions , DIPEA is particularly useful for the selective N-alkylation of secondary amines to tertiary amines using alkyl halides. wikipedia.orgchemicalbook.com Its steric hindrance prevents the overalkylation that leads to the formation of quaternary ammonium salts, a common side reaction known as the Menshutkin reaction. wikipedia.orgchemicalbook.com

DIPEA also serves as a crucial base in many transition-metal-catalyzed cross-coupling reactions . chemicalbook.com It is frequently used in palladium-catalyzed reactions such as the Heck coupling and the Sonogashira coupling, where it neutralizes the acid generated during the catalytic cycle. wikipedia.orgsigmaaldrich.comresearchgate.net

Further applications include its use in protecting group chemistry , specifically for the protection of alcohols as ethers. guidechem.comchemicalbook.comchemicalbook.com It is also employed in the Swern oxidation as an alternative to triethylamine. wikipedia.org Additionally, DIPEA is used in combination with boryl triflates for the directed synthesis of ketone enolates for use in aldol (B89426) reactions and in palladium-catalyzed alkoxycarbonylations. guidechem.comchemicalbook.comsigmaaldrich.com

Table 3: Selected Applications of N,N-Diisopropylethylamine in Organic Synthesis

| Reaction Type | Role of this compound |

|---|---|

| Peptide Coupling | Acts as a non-nucleophilic base to activate carboxylic acids and neutralize amine salts, preventing racemization and side reactions. chemicalbook.comcarlroth.comsigmaaldrich.com |

| Alkylation of Amines | Selectively promotes the formation of tertiary amines from secondary amines, suppressing the unwanted Menshutkin reaction. wikipedia.orgchemicalbook.com |

| Heck Coupling | Serves as a base to regenerate the active palladium(0) catalyst in the cross-coupling of vinyl halides with alkenes. wikipedia.orgsigmaaldrich.comresearchgate.net |

| Sonogashira Coupling | Functions as a base in the palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgchemicalbook.comrsc.org |

| Alcohol Protection | Used as a base to facilitate the formation of ether protecting groups on alcohols. chemicalbook.comchemicalbook.com |

| Swern Oxidation | Can be used as the hindered base to neutralize the acid coproduced during the oxidation of alcohols to aldehydes or ketones. wikipedia.org |

| Enolate Synthesis | Combined with boryl triflates, it facilitates the selective formation of boron enolates from ketones for directed aldol reactions. guidechem.comchemicalbook.comsigmaaldrich.com |

| Alkoxycarbonylation | Utilized as a base in the palladium(0)-catalyzed carbonylation of allyl phosphates and acetates. guidechem.comchemicalbook.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19N |

|---|---|

Molecular Weight |

129.24 g/mol |

IUPAC Name |

3-methyl-N-propan-2-ylbutan-2-amine |

InChI |

InChI=1S/C8H19N/c1-6(2)8(5)9-7(3)4/h6-9H,1-5H3 |

InChI Key |

PMRORUJSYPHHBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC(C)C |

Origin of Product |

United States |

Mechanistic Foundations of N,1 Diisopropylethylamine S Basicity and Reactivity

Steric Hindrance and its Impact on the Non-Nucleophilic Character of N,1-Diisopropylethylamine

The defining characteristic of this compound is its sterically encumbered nitrogen atom. wikipedia.org The presence of two bulky isopropyl groups and one ethyl group effectively shields the nitrogen's lone pair of electrons, significantly impeding its ability to act as a nucleophile. chemeurope.com This steric hindrance prevents the nitrogen from attacking electrophilic centers in other molecules, a crucial feature that distinguishes it from other tertiary amines like triethylamine (B128534). wikipedia.org While the nitrogen's lone pair is readily available to accept a proton, its access to larger electrophiles is severely restricted. wikipedia.orgchemicalbook.com

This non-nucleophilic nature is a key advantage in many synthetic applications. For instance, in reactions that are sensitive to nucleophilic side reactions, such as the alkylation of secondary amines to tertiary amines, DIPEA can be employed to scavenge protons without competing with the desired nucleophile. chemeurope.com This selectivity minimizes the formation of unwanted byproducts, such as quaternary ammonium (B1175870) salts that can arise from the Menshutkin reaction.

Interactive Table: Comparison of Steric Hindrance in Amines

| Amine | Structure | Steric Hindrance | Nucleophilicity |

| This compound (DIPEA) | CCN(C(C)C)C(C)C | High | Low |

| Triethylamine | CCN(CC)CC | Moderate | Moderate |

| Diisopropylamine | CC(C)NC(C)C | Moderate | Moderate |

Proton Abstraction Dynamics and Kinetic Control by this compound

The primary role of this compound in organic reactions is that of a proton scavenger. chemicalbook.com Its strong basicity, with a pKa of its conjugate acid around 10.75-11, enables it to effectively neutralize acids generated during a reaction. wikipedia.orgcarlroth.com The dynamics of proton abstraction by DIPEA are largely governed by kinetic factors. Due to its steric bulk, the approach of the nitrogen atom to a proton is less hindered than its approach to a larger electrophilic center. This allows for rapid and efficient deprotonation, often under kinetic control.

This property is particularly useful in reactions where a specific, kinetically favored product is desired. For example, in the formation of enolates, DIPEA can be used to selectively deprotonate a ketone or ester at the less substituted α-carbon, leading to the kinetic enolate. This is a common strategy in aldol (B89426) reactions and other carbon-carbon bond-forming reactions where regioselectivity is crucial. The use of DIPEA helps to avoid the thermodynamic enolate, which might be formed with a less hindered base.

Solvent Effects and Their Modulation of this compound's Performance

The performance of this compound as a base can be significantly influenced by the choice of solvent. The pKa of DIPEA, and therefore its basicity, can vary in different solvent environments. researchgate.net For example, the pKa of the conjugate acid of DIPEA is 9.0 in dimethyl sulfoxide (B87167) (DMSO), while it is around 10.75 in aqueous solution. wikipedia.orgwikipedia.org This variation is due to the differential solvation of the neutral amine and its protonated form.

Polar aprotic solvents, such as acetonitrile (B52724) and dimethylformamide (DMF), are often used in reactions involving DIPEA. researchgate.net These solvents can solvate the resulting ammonium salt, thereby stabilizing the product of the proton abstraction and driving the equilibrium forward. The solubility of DIPEA itself in various organic solvents also plays a role in its effectiveness. chemicalbook.com In contrast, DIPEA has low solubility in water, which can be advantageous for product isolation and purification in certain processes. wikipedia.org The choice of solvent can therefore be a critical parameter to optimize the rate and outcome of a reaction where DIPEA is used as a base.

Computational and Theoretical Investigations of this compound's Structure and pKa

Computational chemistry has provided valuable insights into the structure, basicity, and reactivity of this compound. devagirijournals.com Theoretical calculations have been employed to predict its pKa and to understand the electronic and steric factors that govern its behavior. semanticscholar.org

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the reactivity of organic molecules. mdpi.comnih.gov DFT calculations can be used to determine various reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which provide a quantitative measure of a molecule's propensity to react. nih.gov

For this compound, DFT can be employed to model its interaction with various electrophiles and to calculate the activation barriers for different reaction pathways. nih.govchemrxiv.org By analyzing the electronic structure and the molecular orbitals, researchers can gain a deeper understanding of why DIPEA preferentially acts as a base rather than a nucleophile. mdpi.com These computational approaches are instrumental in rationalizing experimental observations and in designing new synthetic methodologies that leverage the unique properties of this important organic base. researchgate.net

N,1 Diisopropylethylamine in Carbon Heteroatom Bond Formation Strategies

Advanced Applications in Amide and Peptide Coupling Reactionswikipedia.orgchemicalbook.comrsc.orgresearchgate.netscispace.comnih.govacs.orgchemicalbook.comgordon.edu

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides. DIPEA plays a crucial role as a proton scavenger in these reactions, facilitating the coupling of carboxylic acids and amines. chemicalbook.com Its bulky isopropyl groups render the nitrogen atom sterically inaccessible, preventing it from competing with the nucleophilic amine in the coupling reaction. organic-synthesis.com

Role in Carbodiimide-Mediated Peptide Synthesis and Related Condensationsrsc.orgresearchgate.netscispace.comnih.govacs.orggordon.edu

In carbodiimide-mediated peptide synthesis, reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid group of an amino acid. khanacademy.org This activation forms a highly reactive O-acylisourea intermediate. wikipedia.org DIPEA's primary role in this process is to act as a base to neutralize the protonated amine component and any acidic byproducts generated during the reaction, thereby driving the reaction towards the formation of the peptide bond. researchgate.netbyjus.com

The presence of DIPEA can significantly enhance the rate of the coupling reaction. chemicalbook.com Studies have shown that preactivation of the carboxylic acid with a carbodiimide (B86325) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt), followed by coupling in the presence of DIPEA, leads to reaction rates comparable to those achieved with highly efficient phosphonium- or aminium-based coupling reagents like BOP or TBTU. chemicalbook.comjk-sci.com This efficiency is achieved without compromising the purity of the final peptide product. chemicalbook.com

DIPEA is frequently used in both liquid-phase and solid-phase peptide synthesis (SPPS). researchgate.net In SPPS, its functions include neutralizing the acidic N-terminal amine of the growing peptide chain after the removal of the Fmoc protecting group and facilitating the coupling of the next amino acid. rsc.orgresearchgate.net It also serves to scavenge acidic impurities during the synthesis process, which can improve the efficiency of deprotection steps. researchgate.net

Table 1: Common Coupling Reagents Used with N,1-Diisopropylethylamine

| Coupling Reagent Class | Example(s) | Role of this compound |

|---|---|---|

| Carbodiimides | DIC, DCC | Proton scavenger, neutralization of acidic species. chemicalbook.comkhanacademy.org |

| Phosphonium Salts | BOP, PyBOP | Base for carboxylate activation. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Base for carboxylate activation and neutralization. rsc.orgscispace.combyjus.com |

Influence on Stereochemical Integrity and Epimerization Control in Peptide Chemistryscispace.com

A critical challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids. khanacademy.org Epimerization, the change in configuration at this center, can occur during the activation and coupling steps, leading to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity. scispace.comkhanacademy.org

The choice of base can significantly influence the extent of epimerization. chemicalbook.com The mechanism of epimerization often involves the formation of an oxazolone (B7731731) intermediate from the activated amino acid. scispace.comkhanacademy.org The abstraction of the α-proton by a base facilitates this process. scispace.com The steric hindrance of DIPEA is thought to play a role in minimizing this side reaction compared to less hindered bases like triethylamine (B128534). chemicalbook.com

However, the basicity of DIPEA can still promote epimerization, particularly with sensitive amino acids or under harsh reaction conditions. scispace.com For instance, the coupling of N-methylamino acids in the presence of HATU and DIPEA has been associated with partial epimerization due to slow reaction rates under basic conditions. scispace.com Research has demonstrated that in carbodiimide/HOBt-mediated model couplings, the use of DIPEA can result in very low levels of racemization (less than 0.1%). chemicalbook.comjk-sci.com The careful selection of coupling reagents, solvents, and reaction temperature, in conjunction with the judicious use of DIPEA, is therefore essential for maintaining the stereochemical purity of the synthesized peptide. scispace.com

Utility in Esterification and Transesterification Processeschemicalbook.comorganic-synthesis.com

DIPEA also finds application as a base in esterification reactions, where a carboxylic acid is reacted with an alcohol. Similar to amide bond formation, DIPEA acts as a proton scavenger, activating the carboxylic acid and facilitating the nucleophilic attack of the alcohol. Its non-nucleophilic nature is advantageous as it does not compete with the alcohol in the reaction.

While less common than in peptide synthesis, DIPEA can be employed in transesterification processes, which involve the conversion of one ester to another by reaction with an alcohol. In these equilibrium reactions, DIPEA can serve to deprotonate the incoming alcohol, increasing its nucleophilicity and helping to drive the reaction forward.

Regioselective Acylation of Polyhydroxyl Compounds (e.g., Carbohydrates, Diols)

A significant application of DIPEA in the context of ester formation is the regioselective acylation of polyhydroxyl compounds like carbohydrates and diols. acs.org The ability to selectively protect or modify one hydroxyl group in the presence of others is a crucial challenge in the synthesis of complex molecules.

Recent studies have shown that a catalytic amount of DIPEA can trigger a self-catalyzed, highly regioselective acylation of carbohydrates and diols using an anhydride (B1165640) as the acylating agent. rsc.orgresearchgate.net This method is notable for being relatively mild and environmentally friendly due to the reduced amount of organic base required. rsc.org Mechanistic investigations suggest that DIPEA reacts with the anhydride to generate a carboxylate ion, which then acts as the catalyst for the selective acylation, possibly through a dual hydrogen-bonding interaction. rsc.org

This DIPEA-triggered methodology has been successfully applied to the acetylation and benzoylation of various sugar and diol substrates, affording the desired acylated products in high yields and with excellent selectivity. researchgate.net For example, in the acylation of certain amphiphilic diols, the use of DIPEA as the base preferentially directs the acylation to the more polar hydroxyl group, achieving high ratios of the monoacylated products. nih.gov

Table 2: Examples of DIPEA-Triggered Regioselective Acylation

| Substrate Class | Acylating Agent | Key Feature | Reference(s) |

|---|---|---|---|

| Carbohydrates | Acetic Anhydride | Catalytic DIPEA, high regioselectivity | rsc.orgresearchgate.net |

| Diols | Acetic Anhydride | Self-catalyzed process, green methodology | rsc.orgresearchgate.net |

| Amphiphilic Diols | Butyryl Chloride | Preferential acylation of the polar-arm site | nih.gov |

Involvement in Ether and Thioether Synthesis

As a sterically hindered, non-nucleophilic base, DIPEA is well-suited for facilitating substitution reactions, including the synthesis of ethers and thioethers. chemicalbook.comchemicalbook.com

In the context of ether synthesis, DIPEA is particularly useful in O-alkylation reactions, such as the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide that then displaces a halide from an alkyl halide. While strong bases like sodium hydride are often used, DIPEA provides a milder alternative for substrates that may be sensitive to harsher conditions. organic-synthesis.com It is especially valuable in protecting group chemistry, where alcohols are converted to ethers to mask their reactivity during subsequent synthetic steps. chemicalbook.com Its role is to neutralize the acid generated during the alkylation process. chemicalbook.com

Similarly, in thioether synthesis, DIPEA can be used to deprotonate a thiol to form a thiolate anion. This highly nucleophilic species can then react with an alkyl halide or other electrophile to form a carbon-sulfur bond. nih.gov For instance, in the convergent solid-phase synthesis of thioether-containing peptides, DIPEA is used as a hydrogen halide acceptor in the reaction between a resin-bound haloacid derivative and an N-Fmoc aminothiol. nih.gov This application highlights DIPEA's utility in constructing complex molecules containing thioether linkages.

N,1 Diisopropylethylamine in Carbon Carbon Bond Forming Reactions

Controlled Deprotonation for Enolate and Carbanion Generation

The primary role of N,1-diisopropylethylamine in this context is to serve as a base for the deprotonation of carbon acids, most notably carbonyl compounds, to generate reactive intermediates like enolates and carbanions. Unlike nucleophilic bases such as alkoxides, DIPEA's steric bulk prevents it from adding to electrophilic centers, such as a carbonyl carbon. chemicalbook.com This selectivity is critical for cleanly generating the desired nucleophile for subsequent C-C bond formation.

In combination with reagents like boryl triflates (e.g., Di-n-butylboryl Trifluoromethanesulfonate), DIPEA is instrumental in the regioselective synthesis of boron enolates from ketones. chemicalbook.com This process is foundational for directed aldol (B89426) reactions. The base deprotonates the α-carbon of the ketone, and the resulting enolate is trapped by the boron reagent. This pre-formation of a specific enolate allows for controlled reactions with electrophiles like aldehydes, preventing unwanted self-condensation products.

Table 1: Generation of a Boron Enolate using DIPEA

| Ketone | Reagent | Base | Intermediate |

| 4-Methyl-2-pentanone | Di-n-butylboryl Trifluoromethanesulfonate | DIPEA | Unisolated Boron Enolate |

This table illustrates the key components for the generation of a specific boron enolate, which can then be used in directed condensation reactions. chemicalbook.com

Catalytic Role in Transition Metal-Mediated Cross-Coupling Methodologies

In numerous transition metal-catalyzed cross-coupling reactions, DIPEA functions as an indispensable base. wikipedia.orgchemicalbook.com The catalytic cycles of these reactions, particularly those involving palladium, often generate a strong acid (e.g., HBr, HI) as a byproduct. This acid must be neutralized to regenerate the active form of the catalyst and to prevent side reactions. DIPEA serves as an efficient and soluble organic "proton scavenger" for this purpose. chemicalbook.com Its non-nucleophilic character is again advantageous, as it does not compete with the desired nucleophile or poison the metal catalyst.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgyonedalabs.com The reaction requires a base to facilitate the transmetalation step. While inorganic bases like carbonates and phosphates are common, organic bases such as DIPEA can be employed, particularly in contexts where substrate solubility or sensitivity to inorganic bases is a concern. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. chemeurope.comnrochemistry.com DIPEA plays a crucial dual role in this process. wikipedia.orgchemicalbook.com

Deprotonation of the Alkyne : The base is required to deprotonate the terminal alkyne, making it sufficiently nucleophilic to react with the copper(I) species and form the key copper acetylide intermediate. nrochemistry.com

Neutralization of Acid : It neutralizes the hydrogen halide (HX) produced during the reaction, which is essential for regenerating the Pd(0) catalyst and driving the reaction to completion. chemeurope.com

An efficient Sonogashira coupling of a heterocyclic phosphonium salt with a terminal alkyne has been developed using DIPEA as the base in N-methyl-2-pyrrolidone (NMP) at 100 °C, demonstrating its utility in modern synthetic protocols. acs.org

Table 2: Representative Sonogashira Reaction Conditions

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Yield |

| Generic Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | 89% |

This table outlines a general experimental procedure for a Sonogashira coupling, highlighting the role of an amine base. nrochemistry.com

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for forming a substituted alkene by coupling an unsaturated halide with an alkene. wikipedia.org A base is a critical component of the catalytic cycle, required for the final step where the active Pd(0) catalyst is regenerated from a Pd(II)-hydride intermediate. libretexts.org DIPEA is frequently used as this base. wikipedia.orgchemicalbook.com Its solubility in common organic solvents and its non-nucleophilic nature make it an ideal choice to ensure a smooth catalytic turnover without interfering with the coupling partners.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org Although this reaction forms a C-N bond rather than a C-C bond, it follows similar mechanistic principles to the C-C cross-coupling reactions mentioned above. A base is required to deprotonate the amine nucleophile, facilitating its coordination to the palladium center. While strong inorganic bases like sodium tert-butoxide are very common, hindered amine bases like DIPEA can be used in certain protocols, especially when milder conditions are necessary or when the substrate is sensitive to stronger, more nucleophilic bases.

This compound in Directed Aldol and Related Condensations

As introduced in section 4.1, DIPEA is pivotal in directed aldol reactions. chemicalbook.com The "directed" nature of these reactions stems from the controlled, pre-formation of a specific enolate from one carbonyl compound, which then reacts with a second, different carbonyl compound (the electrophile). This strategy overcomes the major challenge of standard crossed-aldol reactions, which often yield a complex mixture of products from self-condensation and multiple cross-condensation pathways. youtube.com

The use of DIPEA in conjunction with boryl triflates to generate boron enolates is a well-established method for achieving this control. chemicalbook.com The steric bulk of DIPEA ensures that it only acts as a proton abstractor, while the boron triflate traps the resulting enolate. The stability and defined geometry of the resulting boron enolate allow for highly stereoselective and regioselective additions to aldehydes, providing a powerful tool for constructing complex organic molecules.

Selective Alkylation and Arylation Reactions

The selectivity of DIPEA is paramount in reactions where alternative, less hindered bases might lead to unwanted side reactions. In the context of C-C bond formation, DIPEA is instrumental in generating carbon-based nucleophiles (carbanions or enolates) for alkylation and in acting as an acid scavenger in transition-metal-catalyzed arylation reactions.

Selective Alkylation Reactions

In C-alkylation reactions, particularly those involving active methylene compounds, the choice of base is critical. The base must be strong enough to deprotonate the carbon acid, forming the reactive carbanion, but it must not be nucleophilic enough to react with the alkylating agent itself. DIPEA fits this role well. While many examples in the literature focus on using bases like potassium carbonate or lithium diisopropylamide for the alkylation of active methylene compounds, DIPEA is employed in specific contexts, such as in multicomponent reactions where its solubility and non-nucleophilic nature are beneficial. researchgate.netmdpi.comresearchgate.net

For instance, in copper-catalyzed three-component carbofunctionalization of 1,3-dienes, DIPEA is used as a soluble organic base to facilitate the reaction between a 1,3-diene, an activated alkyl halide, and an amine. acs.org This reaction forms a new C-C bond and a C-N bond in a single operation. The use of DIPEA was found to moderately increase the reaction yield compared to inorganic bases. acs.org

Table 1: Application of this compound in a Copper-Catalyzed Carboamination Reaction

| Substrate (Diene) | Alkylating Agent | Amine Nucleophile | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1,3-Butadiene | Ethyl 2-bromoacetate | N-methylaniline | CuBr (5 mol %), tmphen (10 mol %) | DIPEA | CH₂Cl₂ | Ethyl (E)-4-(methyl(phenyl)amino)hex-2-enoate | 95 |

| Isoprene | Ethyl 2-bromoacetate | N-methylaniline | CuBr (5 mol %), tmphen (10 mol %) | DIPEA | CH₂Cl₂ | Ethyl (E)-4-(methyl(phenyl)amino)-4-methylhex-2-enoate | 82 |

| 1,3-Cyclohexadiene | Ethyl 2-bromoacetate | N-methylaniline | CuBr (5 mol %), tmphen (10 mol %) | DIPEA | CH₂Cl₂ | Ethyl (E)-2-((3-(methyl(phenyl)amino)cyclohex-1-en-1-yl)acetate | 71 |

| 1,3-Butadiene | 2-Bromoacetonitrile | Morpholine | CuBr (5 mol %), tmphen (10 mol %) | DIPEA | CH₂Cl₂ | (E)-4-Morpholinohex-2-enenitrile | 96 |

This table presents data from a study on the copper-catalyzed three-component carboamination of 1,3-dienes, illustrating the role of DIPEA as a soluble organic base. acs.org

Selective Arylation Reactions

In the realm of selective arylation, DIPEA is frequently employed as a base in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. wikipedia.org The Mizoroki-Heck reaction forms a new carbon-carbon bond by coupling an unsaturated halide with an alkene. wikipedia.org The role of the base in this catalytic cycle is to neutralize the hydrogen halide (HX) that is eliminated, thereby regenerating the active Pd(0) catalyst and driving the reaction forward.

The steric hindrance of DIPEA is advantageous here as it does not coordinate strongly to the palladium center, which could otherwise inhibit the catalyst. Furthermore, in some contexts, such as reductive Heck reactions, DIPEA can also serve as the reductant. uva.nl Research has shown that DIPEA can coordinate to the palladium-alkyl intermediate and undergo β-hydride elimination to form a palladium-hydride species, which then leads to the final product. uva.nl This dual role as both a base and a reductant highlights its versatility.

Table 2: Application of this compound in the Mizoroki-Heck Reaction

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Styrene | Pd(OAc)₂ | DIPEA | DMF | (E)-Stilbene | 95 |

| 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | DIPEA | Acetonitrile (B52724) | Methyl (E)-3-(4-methoxyphenyl)acrylate | 98 |

| 1-Iodonaphthalene | Styrene | PdCl₂(PPh₃)₂ | DIPEA | DMF | (E)-1-(2-Phenylethenyl)naphthalene | 85 |

| 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂, PPh₃ | DIPEA | NMP | n-Butyl (E)-3-(4-cyanophenyl)acrylate | 92 |

This table provides representative examples of the Mizoroki-Heck reaction where DIPEA is used as the base. The specific yields can vary based on the exact reaction conditions, ligands, and catalyst loading used in the cited literature.

N,1 Diisopropylethylamine in Protecting Group Chemistry

Formation and Selective Cleavage of Silyl (B83357) Ethers

Silyl ethers are one of the most widely utilized protecting groups for hydroxyl functions due to their ease of installation, stability across a wide range of reaction conditions, and versatile cleavage methods. chem-station.commasterorganicchemistry.com DIPEA is a base of choice for the formation of silyl ethers from alcohols and silylating agents.

The primary role of DIPEA in the formation of silyl ethers is to act as a proton scavenger. guidechem.com The reaction of an alcohol with a silyl halide, such as a silyl chloride, generates one equivalent of hydrochloric acid (HCl). This acid byproduct can potentially catalyze the removal of the newly formed silyl ether or cause other acid-sensitive functional groups within the molecule to decompose. DIPEA efficiently and irreversibly neutralizes the generated acid, driving the silylation reaction to completion. libretexts.org Its steric hindrance prevents it from competing with the alcohol as a nucleophile and attacking the silicon center of the silylating agent. wikipedia.org

Common silylating agents used in conjunction with DIPEA include silyl chlorides (like TBSCl, TESCl, TIPSCl) and the more reactive silyl triflates (like TBSOTf, TIPSOTf). chem-station.com The choice of solvent is typically a non-protic organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

| Substrate (Alcohol) | Silylating Agent | Conditions | Product (Silyl Ether) |

| Primary Alcohol | tert-Butyldimethylsilyl chloride (TBSCl) | DIPEA, DCM, 0 °C to rt | Primary TBS ether |

| Secondary Alcohol | Triethylsilyl chloride (TESCl) | DIPEA, DMF, rt | Secondary TES ether |

| Sterically Hindered Alcohol | tert-Butyldimethylsilyl triflate (TBSOTf) | DIPEA, DCM, -78 °C to 0 °C | Hindered TBS ether |

| Diol | Triisopropylsilyl chloride (TIPSCl) | DIPEA, DCM, rt | Mono-silylated diol (primary OH) |

While DIPEA is instrumental in the formation of silyl ethers, it is not used for their cleavage. The deprotection of silyl ethers is typically accomplished under acidic conditions or, more commonly, with a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). chem-station.comgelest.com The exceptional strength of the silicon-fluorine bond (Si-F) is the driving force for this cleavage reaction. chem-station.commasterorganicchemistry.com

General Principles in Amine and Alcohol Protecting Group Manipulations

The utility of N,1-diisopropylethylamine in protecting group chemistry for both amines and alcohols is governed by a fundamental principle: the separation of basicity from nucleophilicity. masterorganicchemistry.comstackexchange.com In many chemical transformations, a base is required to deprotonate a substrate or neutralize an acidic byproduct. However, common amine bases like triethylamine (B128534) can also act as nucleophiles, leading to undesired side reactions.

DIPEA's structure is key to its function. The bulky isopropyl groups shield the nitrogen's lone pair of electrons, making it sterically inaccessible for attacking larger electrophilic centers like carbon atoms. wikipedia.org However, a small proton can readily access the lone pair, allowing DIPEA to function as an effective Brønsted base. youtube.com This makes it an ideal choice in reactions where a non-nucleophilic organic base is required. chemicalbook.com

In Alcohol Protection: As detailed with silyl ethers, when protecting alcohols with groups like benzyl (B1604629) (Bn), methoxymethyl (MOM), or p-methoxybenzyl (PMB) ethers using the corresponding halides, an acid (HX) is produced. DIPEA serves as the essential acid scavenger, preventing cleavage of the newly formed ether and other acid-labile groups.

In Amine Protection: Protecting amines is critical in peptide synthesis and other areas of organic chemistry. Amines are inherently nucleophilic, and during alkylation or acylation reactions, over-alkylation to form quaternary ammonium (B1175870) salts can be a problematic side reaction (the Menshutkin reaction). wikipedia.orgchemicalbook.com Using DIPEA as the base minimizes this unwanted quaternization. wikipedia.org For example, when protecting a secondary amine as a tertiary amine, DIPEA will scavenge the proton generated without competing with the secondary amine nucleophile or reacting with the alkyl halide electrophile. chemicalbook.com

The following table compares DIPEA to other common amine bases used in organic synthesis, highlighting its unique properties.

| Base | Structure | pKa of Conjugate Acid | Nucleophilicity | Key Feature |

| This compound (DIPEA) | EtN(i-Pr)₂ | ~11 | Very Low | Sterically hindered, non-nucleophilic strong base. chemicalbook.com |

| Triethylamine (TEA) | Et₃N | ~10.7 | Moderate | Less hindered than DIPEA; can act as a nucleophile. chemicalbook.com |

| Pyridine (B92270) | C₅H₅N | ~5.2 | Low | Weakly basic; often used as a catalyst and solvent. |

| 2,6-Lutidine | (CH₃)₂C₅H₃N | ~6.7 | Low | Sterically hindered pyridine derivative; non-nucleophilic. |

| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | ~13.5 | Moderate | Very strong, non-nucleophilic base, but can be nucleophilic in some contexts. |

Stereochemical Implications and Asymmetric Synthesis with N,1 Diisopropylethylamine

Influence of N,1-Diisopropylethylamine on Diastereoselectivity in Proton Transfer Processes

In reactions involving the formation of enolates, the geometry of the resulting enolate (Z or E) is critical in determining the diastereoselectivity of subsequent transformations, such as aldol (B89426) additions. The choice of base plays a crucial role in directing this enolization process. This compound, in conjunction with Lewis acids like boron triflates, is instrumental in what is termed "soft enolization." wikipedia.org This method provides high levels of stereocontrol, preferentially forming the (Z)-enolate. wikipedia.orgtcichemicals.com

The steric hindrance of DIPEA is a key factor. During the deprotonation of a carbonyl compound, the bulky base favors a transition state that minimizes steric clashes. For instance, in the enolization of N-acylated oxazolidinones (Evans auxiliaries), DIPEA selectively abstracts the α-proton in a manner that leads to the thermodynamically favored (Z)-boron enolate. chem-station.com This enolate is stabilized through chelation with the boron atom, locking it into a specific conformation. youtube.com

This geometrically defined (Z)-enolate then reacts with an electrophile, such as an aldehyde, through a highly organized, chair-like six-membered Zimmerman-Traxler transition state. youtube.com The substituents on the enolate and the aldehyde orient themselves in pseudo-equatorial positions to minimize 1,3-diaxial interactions. tcichemicals.com The stereochemistry of the final product is thus directly correlated to the geometry of the enolate, which was established by the action of DIPEA. This strategy allows for the predictable and highly diastereoselective formation of one specific diastereomer over others. chem-station.com

| Carbonyl Substrate (N-acyl oxazolidinone) | Aldehyde | Conditions | Major Product Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | 1) Bu₂BOTf, DIPEA, CH₂Cl₂ 2) Isobutyraldehyde | syn-Aldol Adduct | >99:1 |

| N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 1) Bu₂BOTf, DIPEA, CH₂Cl₂ 2) Benzaldehyde | syn-Aldol Adduct | 98:2 |

Strategies for Chiral Auxiliary-Mediated Syntheses Incorporating this compound

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org These auxiliaries are temporarily attached to a substrate, direct the stereochemical course of a reaction, and are subsequently removed. This compound is a frequently employed base in these strategies due to its non-nucleophilic and sterically demanding nature, which prevents it from competing with other nucleophiles or interfering with the auxiliary's directing ability. chemicalbook.com

A prominent example is the use of Evans oxazolidinone auxiliaries in diastereoselective alkylation and aldol reactions. wikipedia.orgchem-station.com As detailed in section 6.1, DIPEA is used to generate a specific (Z)-enolate, which is held in a rigid conformation by the chiral auxiliary. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. wikipedia.org This results in a highly predictable and diastereoselective bond formation.

Another important strategy involves the use of pseudoephedrine and its derivatives, such as pseudoephenamine, as chiral auxiliaries. nih.govharvard.edu Amides formed from these auxiliaries can be deprotonated at the α-position using a base to form a chiral enolate. nih.gov While strong bases like lithium diisopropylamide (LDA) are often used, the principle relies on forming a configurationally stable enolate that is chelated to the lithium cation and directed by the auxiliary's framework. The subsequent reaction with an alkyl halide occurs with high diastereoselectivity. harvard.edu The role of a non-nucleophilic base is to efficiently generate the enolate without side reactions, a role for which DIPEA is well-suited in many contexts. The combination of a chiral auxiliary to control facial selectivity and a base like DIPEA to control enolate geometry is a cornerstone of modern asymmetric synthesis. wikipedia.org

Comparative Analysis of N,1 Diisopropylethylamine with Alternative Organic Bases

Structural and Reactivity Parallels with Triethylamine (B128534) (TEA)

DIPEA and Triethylamine (TEA) are both tertiary amine bases frequently used as acid scavengers in organic reactions. chemicalbook.comhaimetpharma.com Their structural similarities lead to some overlap in applications, yet key differences in their architecture result in distinct reactivity profiles. wikipedia.orgxgchemicals.com

Structurally, both molecules feature a central nitrogen atom bonded to three alkyl groups. wikipedia.orgxgchemicals.com In TEA, these are three ethyl groups, whereas DIPEA possesses one ethyl group and two larger isopropyl groups. chemicalbook.comxgchemicals.com This substitution pattern is the primary determinant of their differing properties. The two bulky isopropyl groups in DIPEA create significant steric hindrance around the nitrogen's lone pair of electrons. chemicalbook.comxgchemicals.com While the nitrogen in TEA is also sterically hindered to an extent, it is considerably more accessible than that in DIPEA. wikipedia.orgxgchemicals.com

This difference in steric bulk directly impacts their nucleophilicity. Both are considered poor nucleophiles compared to primary or secondary amines, but DIPEA is a significantly poorer nucleophile than TEA. chemicalbook.com The steric shielding in DIPEA effectively prevents the nitrogen atom from attacking electrophilic centers, making it an ideal choice in reactions sensitive to nucleophilic side reactions, such as the alkylation of secondary amines where the formation of quaternary ammonium (B1175870) salts (a Menshutkin reaction) is a potential issue. chemicalbook.comxgchemicals.com TEA, being less hindered, is more prone to participating in such nucleophilic substitution side reactions. haimetpharma.com

In terms of basicity, TEA is a slightly stronger base than DIPEA. wikipedia.orgxgchemicals.com The basicity of amines is often compared using the pKₐ value of their conjugate acids. In dimethyl sulfoxide (B87167) (DMSO), the pKₐ of protonated TEA is 9.0, while that of protonated DIPEA is 8.5. chemicalbook.com Another source indicates the conjugate acid pKₐ for TEA is 10.75, while for DIPEA it is approximately 10.9, suggesting their basicities are quite similar. haimetpharma.com Despite these minor differences, both are sufficiently basic to neutralize acids commonly generated in reactions like amide couplings and Swern oxidations. wikipedia.org

Due to their structural and chemical similarities, DIPEA and TEA can often be used interchangeably. wikipedia.orgchemicalbook.com For instance, DIPEA can be substituted for the more traditionally used TEA in Swern oxidations. wikipedia.org However, the choice between them typically hinges on the need to minimize nucleophilicity. xgchemicals.com

| Property | N,1-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |

|---|---|---|

| Structure | Nitrogen atom bonded to one ethyl and two isopropyl groups. chemicalbook.com | Nitrogen atom bonded to three ethyl groups. xgchemicals.com |

| Steric Hindrance | High; the nitrogen atom is significantly shielded by two bulky isopropyl groups. xgchemicals.com | Moderate; less hindered than DIPEA. wikipedia.orghaimetpharma.com |

| Basicity (Conjugate Acid pKₐ) | ~10.9 haimetpharma.com (or 8.5 in DMSO chemicalbook.com) | 10.75 haimetpharma.com (or 9.0 in DMSO chemicalbook.com) |

| Nucleophilicity | Very poor nucleophile; ideal for preventing nucleophilic side reactions like quaternization. chemicalbook.comxgchemicals.com | Poor nucleophile, but more nucleophilic than DIPEA; can participate in side reactions like acylation or alkylation. haimetpharma.comxgchemicals.com |

| Boiling Point | 127 °C haimetpharma.com | 89.5 °C haimetpharma.com |

| Solubility of Hydrochloride Salt | Soluble in many organic solvents. haimetpharma.com | Generally less soluble in organic solvents. haimetpharma.com |

Distinctions from Other Hindered Amine Bases (e.g., DBU, DBN)

While DIPEA is a sterically hindered tertiary amine, other classes of non-nucleophilic bases are also prominent in organic synthesis, most notably the amidine bases 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). wikipedia.orglibretexts.org

The primary distinction lies in their core structure. DIPEA is an acyclic tertiary amine, whereas DBU and DBN are bicyclic amidines. libretexts.org This structural difference leads to a significant disparity in basicity. DBU and DBN are considerably stronger bases than DIPEA. wikipedia.org The high basicity of amidines stems from the extensive resonance stabilization of the protonated form (the amidinium cation), where the positive charge is delocalized over two nitrogen atoms. libretexts.org For example, the pKₐ of the conjugate acid of DBU in acetonitrile (B52724) is 24.3, making it a "superbase" in non-aqueous solvents, far exceeding the basicity of DIPEA. libretexts.orgsigmaaldrich.com

Despite their strong basicity, DBU and DBN are generally considered non-nucleophilic, a characteristic they share with DIPEA. researchgate.net However, their nucleophilicity is not negligible, and they have been observed to act as nucleophiles in certain contexts, such as in substitution reactions with highly reactive electrophiles. researchgate.net The nucleophilicity increases in the order of DBU < DBN. rsc.org In reactions where even minimal nucleophilic character is detrimental, the more sterically encumbered DIPEA may be preferred.

Functionally, the higher basicity of DBU and DBN makes them particularly effective for promoting elimination (E2) reactions, where a strong base is required to abstract a proton from a carbon atom. wikipedia.orgtaylorandfrancis.com DIPEA is also used in elimination reactions but is generally considered a milder option. libretexts.org

| Property | This compound (DIPEA) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) |

|---|---|---|---|

| Base Class | Tertiary Amine | Amidine | Amidine |

| Structure | Acyclic, sterically hindered | Bicyclic, sterically hindered | Bicyclic, sterically hindered |

| Basicity (Conjugate Acid pKₐ) | ~10.9 (in water) haimetpharma.com | ~13.5 (in water) wikipedia.org, 24.3 (in MeCN) sigmaaldrich.com | Comparable to DBU wikipedia.org |

| Nucleophilicity | Very low due to steric hindrance. chemicalbook.com | Low, but can act as a nucleophile. researchgate.net | More nucleophilic than DBU. rsc.org |

| Primary Use | Proton scavenger in couplings, alkylations, etc. wikipedia.orgmlunias.com | Strong base for E2 eliminations and other base-catalyzed reactions. wikipedia.orgtaylorandfrancis.com | Strong base for E2 eliminations, comparable to DBU. wikipedia.org |

Rational Selection of this compound based on Basicity, Steric Demand, and Solubility Profiles

The choice of an organic base for a specific transformation is a critical parameter that depends on a rational assessment of the reaction's requirements. The selection of DIPEA over alternatives like TEA, DBU, or DBN is guided by three main factors: the required basicity, the steric demands of the reaction to avoid side products, and the solubility of the base and its resulting salt. haimetpharma.comxgchemicals.com

Basicity: DIPEA is a moderately strong base, suitable for neutralizing hydrohalic acids generated during reactions such as acyl chloride-based amide couplings or alcohol protections. wikipedia.orgchemicalbook.com Its basicity is comparable to TEA. haimetpharma.com If a reaction requires a much stronger base to deprotonate a weakly acidic C-H bond, for instance in many elimination or condensation reactions, the amidine bases DBU or DBN would be a more rational choice due to their significantly higher pKₐ values. wikipedia.orglibretexts.org

Steric Demand: This is the most compelling reason to select DIPEA. xgchemicals.com Its high steric hindrance renders it exceptionally non-nucleophilic. This property is crucial in reactions involving highly reactive electrophiles where a less hindered base like TEA might compete with the desired nucleophile, leading to unwanted byproducts. haimetpharma.com For example, in peptide synthesis, the steric bulk of DIPEA helps to minimize racemization. xgchemicals.com Similarly, in metal-catalyzed coupling reactions, the steric hindrance of DIPEA can prevent it from coordinating with the metal center, which could otherwise inhibit catalysis. haimetpharma.com

Solubility Profiles: The solubility of the base and its corresponding ammonium salt can be a practical consideration for reaction setup and product purification. haimetpharma.com DIPEA itself has good solubility in nonpolar solvents like dichloromethane (B109758) (DCM) and toluene. haimetpharma.com A key advantage of DIPEA is the high solubility of its hydrochloride salt (DIPEA·HCl) in many organic solvents. haimetpharma.com In contrast, triethylamine hydrochloride (TEA·HCl) is often poorly soluble and can precipitate from the reaction mixture. haimetpharma.com If the desired product is also a solid, using TEA can result in a difficult-to-separate mixture. By using DIPEA, the salt remains in solution, allowing for the clean isolation of a precipitated product by simple filtration. haimetpharma.com Conversely, the low water solubility of DIPEA facilitates its removal and recovery during aqueous workups in commercial processes. wikipedia.org

| Scenario / Requirement | Recommended Base | Rationale |

|---|---|---|

| Reaction with highly reactive electrophiles (e.g., acyl chlorides, alkyl halides) where nucleophilic side reactions must be avoided. | DIPEA | High steric hindrance minimizes nucleophilicity, preventing unwanted quaternization or acylation of the base. haimetpharma.comxgchemicals.com |

| Reaction requires a strong base for C-H deprotonation (e.g., E2 eliminations). | DBU / DBN | Significantly higher basicity compared to tertiary amines, making them more effective for promoting such transformations. wikipedia.org |

| Product precipitates from the organic solvent during the reaction. | DIPEA | DIPEA hydrochloride salt is typically soluble in organic solvents, preventing co-precipitation with the product and simplifying purification. haimetpharma.com |

| A high-boiling point base is needed for a high-temperature reaction. | DIPEA (or DBU) | DIPEA (B.P. 127 °C) is less volatile than TEA (B.P. 89.5 °C), preventing loss of base and concentration fluctuations at elevated temperatures. haimetpharma.com |

| Peptide synthesis. | DIPEA | Its steric bulk helps to reduce the extent of racemization during amino acid coupling. chemicalbook.comxgchemicals.com |

| General purpose acid scavenger where nucleophilicity is not a major concern and cost/ease of removal is prioritized. | TEA | TEA is generally less expensive and its lower boiling point facilitates removal by distillation. xgchemicals.com |

Advanced Methodological Integrations of N,1 Diisopropylethylamine

Performance in Electrochemical Organic Transformations

The application of N,1-diisopropylethylamine in electrochemical organic synthesis has expanded its role from a simple base to a key enabler of complex transformations. It participates as both a catalytic mediator and a reactive synthon component, facilitating reactions under mild, environmentally benign conditions.

In the realm of electrochemistry, DIPEA has been successfully employed as a catalytic mediator for the hydrogenation of azobenzenes to hydrazobenzenes. acs.orgnih.gov Research has demonstrated a cathodic reduction-dominated approach where DIPEA facilitates this transformation in a simple undivided cell under constant-current electrolysis. acs.orgacs.org This method is notable for using dichloromethane (B109758) as the hydrogen source, an unexpected finding that contributes to the sustainability of the protocol. nih.govorganic-chemistry.org The addition of catalytic amounts of DIPEA was shown to be crucial, significantly improving the reaction yield by preventing anode passivation. acs.org This process avoids the need for stoichiometric metal reductants or toxic hydrogen donors, representing a more direct and sustainable route to hydrazobenzenes, which are important synthetic intermediates. acs.orgorganic-chemistry.org

The reaction proceeds smoothly at room temperature, tolerates a wide range of functional groups, and is applicable to both symmetrical and unsymmetrical azobenzenes, affording the corresponding products in moderate to high yields. acs.orgorganic-chemistry.org Mechanistic studies suggest the process involves a radical mechanism. organic-chemistry.org

Table 1: Effect of this compound on the Electrochemical Reduction of Azobenzene

| Entry | Mediator | Yield of Hydrazobenzene (%) | Notes |

|---|---|---|---|

| 1 | None | 72 | Anode passivation observed. |

| 2 | DIPEA (catalytic) | 81 | Anode passivation was effectively eliminated. |

Data sourced from a study on the electrochemical hydrogenation of azobenzenes. acs.org

A novel application of DIPEA in electro-organic chemistry involves its use not just as a base or electrolyte component, but as a C2 synthon. researchgate.net In a specific electrochemical system, the combination of DIPEA and 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) was found to facilitate the formation of cinnamaldehydes from benzaldehydes. researchgate.net In this reaction, the electrolyte system plays multiple roles: DIPEA serves as the source of the C2 acetaldehyde (B116499) unit, while the combination with HFIP also functions as the electrolyte, eliminating the need for an additional supporting one. researchgate.net

Isotope-labeling experiments have confirmed that the ethyl group of DIPEA is the source of the acetaldehyde fragment in the resulting cinnamaldehyde (B126680). researchgate.net This innovative approach demonstrates the versatility of DIPEA, expanding its utility from a passive base to an active building block in carbon-carbon bond formation. The method has been used to synthesize a variety of cinnamaldehyde derivatives and is amenable to large-scale batch and flow synthesis. researchgate.net

Applications in Flow Chemistry and Microreactor Systems

Flow systems also allow for precise control over reaction parameters, which is critical when using reactive reagents like DIPEA. researchgate.net The use of microreactors enables reactions to be performed under conditions that would be difficult or hazardous to achieve in batch, such as high temperatures and pressures, further expanding the synthetic utility of DIPEA-mediated reactions. beilstein-journals.org

Role in Solid-Phase Synthesis Protocols

This compound is a cornerstone reagent in solid-phase peptide synthesis (SPPS), particularly in the widely used Fmoc (9-fluorenylmethoxycarbonyl) chemistry. uci.eduumich.edu Its primary role is as a non-nucleophilic base to neutralize the acidic species generated during the synthesis cycle and to facilitate key reactions.

Key applications in SPPS include:

Amino Acid Coupling: During the formation of the peptide bond, carboxylic acids are activated using reagents like HBTU (1-[bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate (B91526) 3-oxide). DIPEA is added to neutralize the protonated amine on the growing peptide chain and to facilitate the coupling reaction. pubcompare.ai

Capping: In instances of incomplete coupling, unreacted amino groups on the resin are "capped" to prevent the formation of deletion sequences. A common capping solution consists of acetic anhydride (B1165640) or a mixture of dichloromethane, methanol, and DIPEA. uci.edu This step ensures the homogeneity of the final peptide product.

The steric hindrance of DIPEA is advantageous in these protocols as it minimizes side reactions, such as racemization of the activated amino acid and premature cleavage of the peptide from the resin, which could occur with less hindered bases. wikipedia.org

This compound in Photoredox Catalysis and Radical Chemistry

In the field of photoredox catalysis, DIPEA serves as a crucial sacrificial electron donor. wikipedia.org Upon irradiation with visible light, a photocatalyst (such as an iridium or ruthenium complex) enters an excited state. DIPEA can then undergo a single-electron transfer (SET) to this excited catalyst, resulting in a reduced form of the catalyst and a DIPEA radical cation. beilstein-journals.org This process, known as reductive quenching, is fundamental to many photoredox transformations. beilstein-journals.org

The generated DIPEA radical cation can then participate in the reaction pathway, often by losing a proton to form a highly reducing α-amino radical. beilstein-journals.org This radical species is a potent reductant capable of engaging a wide range of substrates. For example, this strategy has been employed in the reduction of unactivated olefins. chemrxiv.org In one study, the use of DIPEA in a tandem photoredox catalytic cycle significantly improved the yield of the hydrogenated product compared to other tertiary amines. chemrxiv.org

Furthermore, α-aminoalkyl radicals generated from the anodic oxidation of DIPEA have been harnessed for halogen-atom transfer (XAT) processes. acs.org In a convergent paired electrolysis system, the α-aminoalkyl radical derived from DIPEA activates unactivated alkyl iodides, which then couple with radical anions generated at the cathode, demonstrating a powerful strategy for C(sp³)–C(sp²) bond formation. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Other Names |

|---|---|

| This compound | DIPEA, Hünig's base, DIEA |

| Dichloromethane | DCM |

| 1,1,1,3,3,3-hexafluoropropan-2-ol | HFIP |

| Acetaldehyde | - |

| Cinnamaldehyde | - |

| Benzaldehyde | - |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| 1-[bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate 3-oxide | HBTU |

| Acetic Anhydride | - |

Future Research Trajectories for N,1 Diisopropylethylamine in Chemical Sciences

Exploration of N,1-Diisopropylethylamine in Novel Catalytic Cycles

While this compound is well-established as a base in numerous catalytic reactions, such as Heck and Sonogashira couplings, its direct participation in and initiation of novel catalytic cycles remains an exciting frontier. chemicalbook.com Research is moving beyond its role as a simple acid scavenger towards applications where it actively participates in or mediates catalytic transformations.

One promising area is electrochemistry . Recent studies have demonstrated that DIPEA can function as a precursor to catalytically active species in electrochemical reactions. For instance, in electrochemical halogen-atom transfer (e-XAT) mediated cross-coupling, DIPEA is oxidized to form an α-aminoalkyl radical, which then participates in the key bond-forming steps. acs.org Further research could expand this concept to other electrochemical transformations, designing new radical-mediated reactions where DIPEA is a key catalytic component.

Another avenue involves photocatalysis . DIPEA has been shown to act as a reductant in light-mediated reactions, inducing the formation of hydroxide (B78521) ions from water under metal-free conditions for the synthesis of amides. researchgate.net Future work could explore the generation of DIPEA radicals through single electron transfer (SET) with different photocatalysts to drive a wider range of synthetic transformations. researchgate.net

Furthermore, the ability of DIPEA to trigger self-catalyzed reactions is a burgeoning field of interest. A recently developed regioselective acylation of carbohydrates and diols uses only a catalytic amount of DIPEA. rsc.org Mechanistic studies suggest DIPEA reacts with an anhydride (B1165640) to form a carboxylate ion, which then catalyzes the selective acylation. rsc.org This principle of using DIPEA to generate the "true" catalyst in situ could be applied to other reaction classes, opening up new possibilities for efficient and selective synthesis.

The following table summarizes selected catalytic applications of this compound, highlighting its evolving role from a simple base to a key catalytic mediator.

| Catalytic System | Role of this compound | Reaction Example |

| Palladium(0) Catalysis | Proton Scavenger/Base | Heck and Sonogashira Couplings chemicalbook.com |

| Iridium Catalysis | Activator of N,P Ligand Complexes | Hydrogenation of α,β-unsaturated nitriles chemicalbook.com |

| Electrochemical Synthesis | Precursor to α-aminoalkyl radical | Halogen-Atom Transfer (XAT) Cross-Coupling acs.org |

| Photocatalysis | Reductant / Radical Precursor | Amide synthesis from nitriles researchgate.net |

| Self-Catalyzed Acylation | Catalyst Trigger | Regioselective acylation of diols rsc.org |

Development of Predictive Computational Models for this compound's Reactivity and Selectivity

The outcome of reactions involving this compound can be highly sensitive to subtle changes in reaction conditions, and its steric hindrance can lead to complex selectivity challenges. researchgate.net The development of robust computational models to predict its behavior would be a significant advancement, enabling more rational reaction design and optimization.

Future research in this area will likely focus on applying state-of-the-art computational techniques, such as density functional theory (DFT) and machine learning (ML) , to model reactions where DIPEA plays a critical role. researchgate.netmdpi.com These models could predict various aspects of reactivity and selectivity.

Key areas for computational modeling include:

Regioselectivity and Stereoselectivity: In reactions with multiple potential sites, such as the alkylation of asymmetric ketones or domino reactions, computational models could predict the major product by calculating the transition state energies for different pathways. mdpi.com

Reaction Kinetics: Models could predict reaction rates under various conditions (temperature, solvent, concentration), helping to optimize reaction times and yields.

Catalyst-Base Interaction: In transition metal-catalyzed processes, understanding the precise interaction between the metal center, the substrate, and DIPEA is crucial. Computational studies can elucidate these interactions, guiding the design of more efficient catalytic systems.

Predicting Unwanted Side Reactions: DIPEA can sometimes promote side reactions like elimination over substitution. Predictive models could help identify conditions where such unwanted pathways are minimized. For instance, in the alkylation of secondary amines, DIPEA is known to suppress the undesirable Menshutkin reaction that forms quaternary ammonium (B1175870) salts. chemeurope.com Computational models could quantify this effect and predict its efficiency in new systems.

By combining quantum mechanical calculations with machine learning algorithms trained on large datasets of experimental results, it will be possible to create highly accurate and rapid predictive tools. mdpi.com These tools would not only accelerate the discovery of new reactions but also provide deeper mechanistic insights into the subtle roles of DIPEA.

Integration of this compound into Sustainable and Green Chemical Processes

The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and increased energy efficiency, are increasingly guiding synthetic strategy. researchgate.netplanetpristine.com Future research will focus on integrating this compound into processes that align with these principles.

A key strategy is the shift from using DIPEA as a stoichiometric reagent to a catalytic one . As demonstrated in the self-catalyzed acylation of diols, using only a catalytic amount of DIPEA significantly reduces waste and improves atom economy. rsc.org Exploring other reactions where DIPEA can act catalytically is a major goal for sustainable synthesis.

The use of DIPEA in flow chemistry systems also presents a significant opportunity for greener process development. researchgate.net Continuous flow platforms allow for precise control over reaction parameters, often leading to higher yields, shorter reaction times, and reduced waste compared to batch processing. researchgate.net Integrating DIPEA-mediated reactions into flow systems, potentially coupled with microwave heating, can enhance efficiency and safety.

Another important aspect is the choice of solvents . Research into performing DIPEA-based reactions in greener solvents, such as bio-based solvents or supercritical fluids, will be crucial. acs.org Furthermore, the low water solubility of DIPEA facilitates its recovery from reaction mixtures, a property that can be exploited in designing more sustainable industrial processes. wikipedia.org

Finally, the application of DIPEA in energy-efficient electrochemical and photochemical reactions contributes to the green chemistry paradigm. acs.orgresearchgate.net These methods often operate at ambient temperature and pressure, reducing the energy consumption associated with conventional heating. The electrochemical synthesis of amides and cross-coupling reactions mediated by DIPEA are prime examples of this sustainable approach. acs.orgresearchgate.net

The table below outlines strategies for incorporating this compound into greener chemical processes.

| Green Chemistry Principle | Strategy Involving this compound |

| Prevent Waste | Use as a catalyst instead of a stoichiometric reagent. rsc.org |

| Maximize Atom Economy | Design reactions where DIPEA is recycled or initiates a catalytic cycle. |

| Increase Energy Efficiency | Employ in electrochemical and photochemical reactions at ambient temperature. acs.orgresearchgate.net |

| Use Safer Solvents | Develop processes in environmentally benign solvents; leverage low water solubility for easier separation. wikipedia.org |

| Enhance Process Safety | Implement DIPEA-mediated reactions in continuous flow reactors. researchgate.net |

By pursuing these research trajectories, the scientific community can unlock the full potential of this compound, transforming it from a classic organic base into a versatile tool for innovative, predictive, and sustainable chemical synthesis.

Q & A

Q. What are the critical handling and storage protocols for N,N-diisopropylethylamine (DIPEA) to ensure experimental reproducibility?

DIPEA is highly flammable (flash point: 9.5°C) and moisture-sensitive. Store under inert gas (argon/nitrogen) in airtight containers at 2–8°C to prevent oxidation and amine degradation. Pre-dry glassware via flame-drying or vacuum heating to eliminate trace water, which can hydrolyze reagents in peptide synthesis . Use gloveboxes for air-sensitive reactions. Safety protocols include PPE (gloves, goggles) and fume hoods due to its acute toxicity (H331: Toxic if inhaled; H315: Skin irritation) .

Q. How does DIPEA function as a base in peptide synthesis, and what methodological considerations ensure optimal coupling efficiency?

DIPEA deprotonates carboxyl groups during activation (e.g., with HATU/Oxyma) while scavenging acids generated in situ. Its steric bulk (two isopropyl groups) minimizes undesired nucleophilic side reactions. Use a 2–3 molar excess relative to the amino acid to ensure complete activation. Monitor pH during solid-phase synthesis to maintain ~7.5–8.5; deviations reduce coupling yields .

Q. What solvent systems are compatible with DIPEA, and how does solubility impact reaction design?

DIPEA is miscible with polar aprotic solvents (DMF, DCM, THF) but has limited aqueous solubility (3.9 g/L at 20°C). For biphasic systems, combine with DCM/water to exploit phase separation for acid scavenging. In homogeneous conditions (e.g., DMF-based SPPS), ensure <0.1% water to prevent hydrolysis of activated esters .

Q. How can researchers assess DIPEA purity, and what impurities are critical to monitor?

GC-MS or NMR (δ 1.0–1.2 ppm for isopropyl groups) identifies common impurities: residual isopropylamine (from synthesis) or oxidation byproducts (e.g., N-oxide). Commercial grades ≥99.5% are acceptable for most syntheses, but redistillation (bp 125°C) is recommended for moisture-sensitive organometallic reactions .

Advanced Research Questions

Q. How can reaction optimization address contradictions in reported DIPEA stoichiometry for palladium-catalyzed cross-couplings?

Conflicting studies recommend 1–5 equivalents of DIPEA in Buchwald-Hartwig aminations. This variability arises from substrate acidity and catalyst loadings. Use in situ pH monitoring or DFT calculations (pKa ~11.3 in DMF) to tailor stoichiometry. For electron-deficient aryl halides, higher DIPEA concentrations (3–5 eq.) mitigate catalyst poisoning by HX .

Q. What analytical strategies resolve discrepancies in DIPEA’s reported catalytic activity versus stoichiometric roles in nucleophilic substitutions?

Kinetic studies (e.g., ¹H NMR reaction profiling) distinguish between DIPEA as a base (rate-dependent on [DIPEA]) versus a catalyst (rate-independent beyond 0.1 eq.). For example, in SNAr reactions with aryl fluorides, DIPEA at 0.2 eq. accelerates via transition-state stabilization, while >1 eq. leads to side-product formation via overbasification .

Q. What alternatives to DIPEA minimize racemization in stereosensitive reactions, and how do their steric and electronic properties compare?

For enantioselective acylations, use DBU (lower basicity, pKa 11.5 in water) or collidine (weaker base, pKa 7.4). These reduce α-proton abstraction in chiral intermediates. Computational modeling (e.g., DFT) shows DIPEA’s β-hydrogens increase steric hindrance, favoring certain transition states—adjust based on molecular dynamics simulations .

Q. How can researchers analyze DIPEA degradation under harsh conditions (e.g., high-temperature organometallic reactions)?

TGA-DSC reveals decomposition onset at 180°C. LC-HRMS identifies major degradation products: N-ethylisopropylamine (m/z 102.1283 [M+H]⁺) and propene. For Pd-catalyzed reactions, substitute DIPEA with MTBD (1,3,4,6,7-hexahydro-2H-pyrimido[1,2-a]pyrimidine) above 150°C to avoid ligand displacement .

Q. What methodologies mitigate exothermic risks when scaling up DIPEA-mediated reactions?

Use reaction calorimetry to map thermal profiles. For example, DIPEA/HATU exotherms peak at 50–60°C in peptide couplings. Implement slow reagent addition (<5% total volume/min) and jacketed reactors with ΔT ≤10°C. For batch processes >1 L, inert gas sparging reduces vapor-phase flammability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.